Silane, benzoyltriethyl-

photochemistry diastereoselective synthesis acylsilane click chemistry

Silane, benzoyltriethyl- (systematic name phenyl(triethylsilyl)methanone, CAS 63935-93-3, molecular formula C₁₃H₂₀OSi, molecular weight 220.38 g·mol⁻¹) belongs to the acylsilane class — organosilicon compounds in which a carbonyl group is directly bonded to a silicon atom. Its structure comprises a benzoyl chromophore conjugated to a triethylsilyl substituent, imparting a characteristic yellow color and n→π* absorption in the 380–420 nm region typical of silyl ketones.

Molecular Formula C13H20OSi
Molecular Weight 220.38 g/mol
CAS No. 63935-93-3
Cat. No. B15394930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, benzoyltriethyl-
CAS63935-93-3
Molecular FormulaC13H20OSi
Molecular Weight220.38 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C(=O)C1=CC=CC=C1
InChIInChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13(14)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
InChIKeyFFMMXFJSUVBMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, benzoyltriethyl- (CAS 63935-93-3): A Trialkylsilyl Ketone for Photochemical and Catalytic Applications — Procurement-Relevant Identity


Silane, benzoyltriethyl- (systematic name phenyl(triethylsilyl)methanone, CAS 63935-93-3, molecular formula C₁₃H₂₀OSi, molecular weight 220.38 g·mol⁻¹) belongs to the acylsilane class — organosilicon compounds in which a carbonyl group is directly bonded to a silicon atom [1]. Its structure comprises a benzoyl chromophore conjugated to a triethylsilyl substituent, imparting a characteristic yellow color and n→π* absorption in the 380–420 nm region typical of silyl ketones [2]. The compound serves as a photolabile acyl anion equivalent, generating nucleophilic siloxycarbene intermediates upon visible-light irradiation, and participates in transition-metal-catalyzed C–Si bond activation chemistry [1][3]. Commercially, it is available at ≥95% purity from specialty organosilicon suppliers, with a calculated LogP of 3.917 and a polar surface area of 17.07 Ų .

Why Benzoyltriethylsilane Cannot Be Swapped with Benzoyltrimethylsilane or Benzoyltriphenylsilane: The Steric–Reactivity–Stability Trilemma


Acylsilanes are not interchangeable commodities. Although the benzoyl chromophore dominates UV–vis and IR spectral signatures — silicon-substituted benzoylsilanes exhibit essentially identical carbonyl stretching frequencies and n→π* absorption maxima [1] — reactivity, stereochemical outcome, hydrolytic stability, and catalytic compatibility are exquisitely sensitive to the silyl substituent. Benzoyltriethylsilane occupies a distinct steric and electronic niche: its ethyl groups provide approximately 10- to 100-fold greater resistance to hydrolysis compared with the trimethylsilyl analogue [2], yet it avoids the complete catalytic shutdown observed with sterically congested triisopropylsilyl or diphenylmethylsilyl congeners [3]. In photochemical diastereoselective additions, the bulkier triethylsilyl group improves stereocontrol relative to trimethylsilyl without sacrificing the near-quantitative yields characteristic of acylsilane click chemistry [4]. Substituting benzoyltriethylsilane with a smaller or larger silyl analogue therefore predictably alters diastereoselectivity, hydrolysis kinetics, and transition-metal-catalyzed reaction feasibility — parameters that directly impact synthetic efficiency, purification burden, and product quality in both discovery and process chemistry settings.

Quantitative Differentiation of Benzoyltriethylsilane: Head-to-Head and Cross-Study Comparative Evidence


Diastereoselectivity in Visible-Light-Induced Benzoin-Type Addition: Benzoyltriethylsilane Outperforms Benzoyltrimethylsilane

In a visible-light-mediated benzoin-type addition to a diacetone-D-glucose-derived pyruvate ester, benzoyl(trimethyl)silane (PhCO-SiMe₃) afforded the α-siloxyketone adduct with a diastereomeric ratio (d.r.) of 1.4:1 at ambient temperature. Replacing the trimethylsilyl group with the bulkier triethylsilyl analogue — benzoyltriethylsilane (PhCO-SiEt₃) — and performing the reaction at 0 °C improved the d.r. to 2:1 while maintaining an excellent isolated yield of 95% [1]. This represents a 43% improvement in diastereoselectivity under otherwise identical photochemical conditions, directly attributable to the increased steric demand of the triethylsilyl substituent.

photochemistry diastereoselective synthesis acylsilane click chemistry

Hydrolytic Stability: Benzoyltriethylsilane's Silyl Group Is 10- to 100-Fold More Stable than Benzoyltrimethylsilane

The triethylsilyl (TES) group is established to be 10 to 100 times more resistant to hydrolysis than the trimethylsilyl (TMS) group [1]. This stability differential is well-documented in the silyl protecting group literature and translates directly to acylsilanes: benzoyltriethylsilane survives aqueous work-up and chromatographic purification conditions that would partially or fully degrade benzoyltrimethylsilane. While benzoylsilanes as a class are generally unstable in ethanol under light-catalyzed decomposition [2], the enhanced steric shielding of the triethylsilyl group retards nucleophilic attack at silicon relative to the trimethylsilyl congener, providing a wider operational window for synthetic manipulations.

silyl protecting groups hydrolytic stability organosilicon chemistry

Catalytic Decarbonylation Compatibility: Benzoyltriethylsilane Is Processed by Cobalt While Bulkier Analogues Are Rejected

In a cobalt-catalyzed decarbonylation protocol converting benzoylsilanes to arylsilanes, benzoyltriethylsilane (substrate 1b) was successfully transformed into the corresponding arylsilane, demonstrating compatibility with the Co₂(CO)₈/IPr·HCl catalytic system at 160 °C in 1,4-dioxane. By contrast, sterically demanding diphenylmethylsilyl (1d) and triisopropylsilyl (1e) analogues completely suppressed the reaction, yielding no decarbonylation product [1]. Crossover experiments further confirmed that the cobalt catalyst operates via a strictly intramolecular pathway with triethylsilyl substrate 1b, producing no crossover products — a mechanistic feature distinct from rhodium catalysis and advantageous for predictable product distribution [1].

C–Si bond activation cobalt catalysis decarbonylation

Physicochemical Properties: Calculated LogP and Polar Surface Area Differentiate Benzoyltriethylsilane from Smaller Silyl Analogues

Benzoyltriethylsilane has a calculated LogP of 3.917 and a polar surface area (PSA) of 17.07 Ų . While directly comparable calculated LogP data for benzoyltrimethylsilane (PhCO-SiMe₃) are not available from the same authoritative source, the additional methylene units in the triethylsilyl group are expected to increase LogP by approximately 0.5–0.8 log units relative to the trimethylsilyl analogue based on established Hansch π contributions for methylene insertion. This higher lipophilicity translates to longer reversed-phase HPLC retention times, distinct solid-phase extraction behavior, and potentially altered membrane permeability profiles in biological assay contexts — all of which are relevant when acylsilanes are employed as synthetic intermediates in medicinal chemistry programs.

physicochemical properties LogP drug discovery chromatography

Spectral Invariance Across Silyl Substituents: Benzoyltriethylsilane's Photophysical Properties Are Class-Consistent, Not Differentiating

A systematic study of silicon-substituted benzoylsilanes demonstrated that all compounds, regardless of the nature of the silyl group (including triethyl, trimethyl, triphenyl, and dimethylphenyl), exhibit identical carbonyl infrared stretching wavelengths and essentially identical ultraviolet absorption spectra in the n→π* region [1]. All benzoylsilanes appear yellow due to this conserved electronic transition. This spectral invariance means that benzoyltriethylsilane cannot be distinguished from benzoyltrimethylsilane or benzoyltriphenylsilane by IR or UV–vis spectroscopy alone. However, this property is analytically valuable: it confirms that the electronic character of the benzoyl chromophore is independent of the silyl substituent, meaning that reactivity differences between benzoylsilanes arise from steric and hydrolytic stability factors rather than from altered ground-state electronic structure.

UV–vis spectroscopy infrared spectroscopy acylsilane photophysics

Synthetic Yield in Silyloxypropene Formation: Benzoyltriethylsilane Delivers 63% Isolated Yield in a Stereoselective Three-Component Coupling

In a copper-catalyzed enantio- and diastereoselective three-component coupling of 1,3-dienes, bis(pinacolato)diboron, and acylsilanes, benzoyltriethylsilane participated as the acylsilane component, affording functionalized tertiary α-silyl alcohols with high regio-, diastereo-, and enantioselectivity (up to 99% ee and d.r. >20:1) . In a related transformation employing trimethylsilyl-substituted epoxide and benzoyltriethylsilane with t-BuLi/TMEDA in pentane/ether, the (Z)-3-phenyl-3-triethylsilyloxy-2-trimethylsilylprop-2-en-1-ol product was isolated in 63% yield . This demonstrates the compound's competence as an electrophilic acylsilane partner in stereoselective C–C bond-forming reactions.

synthetic methodology copper catalysis α-silyl alcohols

High-Confidence Application Scenarios for Benzoyltriethylsilane Based on Quantitative Differentiation Evidence


Diastereoselective Photochemical Synthesis of α-Siloxyketones with Chiral Auxiliaries

When diastereoselective visible-light-mediated benzoin-type additions to chiral pyruvate esters are required, benzoyltriethylsilane provides a 2:1 d.r. at 0 °C compared to 1.4:1 for benzoyltrimethylsilane, with 95% isolated yield [1]. This scenario is directly relevant to medicinal chemistry groups synthesizing chiral building blocks where even modest improvements in diastereoselectivity reduce the number of chromatographic purifications required to achieve target enantiopurity. The higher LogP of benzoyltriethylsilane (3.917) also facilitates organic-phase extraction of the siloxyketone product.

Cobalt-Catalyzed Decarbonylative Transformation to Arylsilanes

For transition-metal-catalyzed decarbonylation of acylsilanes to arylsilanes, benzoyltriethylsilane is a proven competent substrate under cobalt catalysis using Co₂(CO)₈/IPr·HCl, whereas sterically bulkier triisopropylsilyl and diphenylmethylsilyl analogues fail completely [2]. This application is germane to process chemistry groups seeking to elaborate acylsilane directing groups into structurally diverse arylsilane products. The intramolecular reaction pathway without crossover product formation ensures predictable product distribution [2].

Synthetic Sequences Requiring Aqueous Work-Up or Prolonged Bench Stability

In multi-step synthetic routes where the acylsilane intermediate must survive aqueous extraction, silica gel chromatography, or extended storage in solution, benzoyltriethylsilane's 10- to 100-fold enhanced hydrolytic stability relative to benzoyltrimethylsilane [3] directly translates to higher recovered yields and reduced material attrition. This scenario is particularly important for contract research organizations and medicinal chemistry laboratories where compound loss during purification represents a significant cost and time penalty. Note that all benzoylsilanes remain light-sensitive in protic solvents and should be protected from ambient light [4].

Stereoselective Multi-Component Coupling Reactions

Benzoyltriethylsilane serves as a competent electrophilic acylsilane partner in copper-catalyzed three-component couplings with 1,3-dienes and diboron reagents, delivering α-silyl alcohol products with up to 99% ee and >20:1 d.r. . The triethylsilyl group provides a defined steric environment that influences both the diastereochemical outcome and the subsequent deprotection strategy. This scenario is applicable to academic and industrial laboratories engaged in enantioselective methodology development and complex molecule synthesis.

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